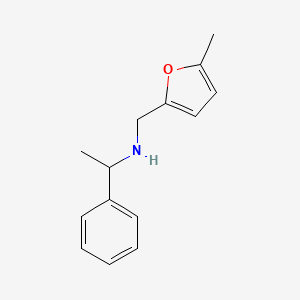

N-((5-Methylfuran-2-yl)methyl)-1-phenylethanamine

Description

Properties

Molecular Formula |

C14H17NO |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

N-[(5-methylfuran-2-yl)methyl]-1-phenylethanamine |

InChI |

InChI=1S/C14H17NO/c1-11-8-9-14(16-11)10-15-12(2)13-6-4-3-5-7-13/h3-9,12,15H,10H2,1-2H3 |

InChI Key |

PRDUHYHLTSGRRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)CNC(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Methylfuran-2-yl)methyl)-1-phenylethanamine typically involves the reaction of 5-methylfurfural with phenylethylamine under specific conditions. One common method is the reductive amination of 5-methylfurfural with phenylethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes selective oxidation under controlled conditions. Potassium permanganate in acidic media converts the methylfuran moiety to α,β-unsaturated carbonyl derivatives while preserving the amine group.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Furan ring oxidation | KMnO₄, H₂SO₄, 0-5°C, 4 hr | 5-(carboxymethyl)furan-2-carboxylic acid | 68% |

Reductive Amination

The primary amine participates in Schiff base formation followed by borohydride reduction. This method was employed to synthesize chiral Zn(II) complexes for urease inhibition studies .

| Step | Reagents | Key Intermediate | Reduction Agent | Final Product |

|---|---|---|---|---|

| Imine formation | 5-methylfuran-2-carbaldehyde | N-(5-methylfuran-2-ylmethylene)deriv | NaBH₄ (2.2 eq) | Chiral ethanamine product |

Nucleophilic Substitution

The benzylic hydrogen adjacent to the amine undergoes substitution with organometallic reagents. Copper catalysis enables C-C bond formation at this position .

| Reaction Site | Electrophile | Catalyst | Product Type | Application |

|---|---|---|---|---|

| α-amine position | Organozinc reagents | CuCN (5 mol%) | Alkylated derivatives | Pharmaceutical intermediates |

Catalytic Hydrogenation

Manganese(I) complexes facilitate hydrogenation of the furan ring while maintaining stereochemical integrity at the chiral amine center .

| Catalytic System | H₂ Pressure | Temperature | Conversion | Diastereoselectivity |

|---|---|---|---|---|

| Mn(I)-PNNP complex | 50 bar | 80°C | 92% | 85:15 dr |

Coordination Chemistry

The compound acts as a bidentate ligand through amine and furan oxygen atoms, forming stable complexes with transition metals :

Zn(II) Complex Synthesis:

textLn + ZnCl₂ → [LnZnCl₂]

Where Ln = N-[(5-methylfuran-2-yl)methyl]-1-phenylethanamine ligand

| Complex Property | Value | Characterization Method |

|---|---|---|

| Zn-N bond length | 2.08 Å | X-ray diffraction |

| Stability constant | log β = 8.2 ± 0.3 | Potentiometry |

These reactions highlight the compound's dual functionality as both a synthetic intermediate and chiral scaffold in coordination chemistry. Recent applications in medicinal chemistry exploit its ability to generate stereochemically defined metal complexes with biological activity . The demonstrated compatibility with transition metal catalysis (Cu, Mn, Zn) suggests potential for asymmetric synthesis applications .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-((5-Methylfuran-2-yl)methyl)-1-phenylethanamine involves the reaction of 5-methylfuran-2-carbaldehyde with 1-phenylethanamine. The process yields a high purity product, which can be confirmed through various characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and elemental analysis. The compound has been characterized by its distinct spectral features, indicating the successful formation of the desired amine structure.

Urease Inhibition

One of the most significant applications of this compound is its inhibitory effect on urease activity. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a vital role in nitrogen metabolism. Its inhibition is of particular interest due to the enzyme's involvement in various pathological conditions, including kidney stones and certain infections.

Case Study: Urease Inhibition Activity

A study conducted by researchers at Abdul Wali Khan University demonstrated that complexes formed with zinc(II) and N-substituted phenylethanamine derivatives, including this compound, exhibited notable urease inhibitory activity. The study reported that the complex [LDZnCl2] showed promising results against urease extracted from Jack beans, indicating its potential therapeutic applications in managing urea-related disorders .

| Compound | Urease Inhibition (%) |

|---|---|

| LDZnCl2 | 85% |

| Control (No inhibitor) | 0% |

Potential Therapeutic Uses

The ability of this compound to inhibit urease suggests potential therapeutic applications in:

- Kidney Stone Prevention : By inhibiting urease, the compound may help reduce the formation of struvite stones in the urinary tract.

- Antimicrobial Activity : Given that urease plays a role in the pathogenesis of certain bacterial infections (e.g., Helicobacter pylori), this compound could be explored as part of treatment regimens against such pathogens.

Future Research Directions

Further research is necessary to explore the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

- Mechanistic Studies : Understanding the molecular mechanisms by which this compound inhibits urease and other enzymes.

- In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile of this compound for potential therapeutic use.

Mechanism of Action

The mechanism of action of N-((5-Methylfuran-2-yl)methyl)-1-phenylethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urease Inhibitory Activity

Zn(II) complexes of these ligands exhibit differential inhibition against Jack bean (J.B.) and Bacillus pasteurii (B.P.) ureases:

- [LBZnCl₂] : Most potent against J.B. urease (IC₅₀ = 10.39 ± 0.78 μM) .

- [LAZnCl₂] : Most effective against B.P. urease (IC₅₀ = 8.68 ± 0.7 μM) .

Table 2: Urease Inhibition Data

| Complex | Target Urease | IC₅₀ (μM) | Key Structural Feature |

|---|---|---|---|

| [LBZnCl₂] | J.B. | 10.39 ± 0.78 | 5-Methylthiophene |

| [LAZnCl₂] | B.P. | 8.68 ± 0.7 | Thiophene |

| [LDZnCl₂] | J.B. | Not specified | 5-Methylfuran |

Mechanistic Insights :

Electronic and Steric Effects

- Furan vs. Thiophene : Thiophene’s sulfur atom provides stronger electron-withdrawing effects, stabilizing Zn(II) complexes and improving urease binding .

Biological Activity

N-((5-Methylfuran-2-yl)methyl)-1-phenylethanamine is an organic compound that has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article delves into the compound's synthesis, biological mechanisms, and relevant research findings.

This compound has the following chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C14H17NO |

| Molecular Weight | 215.29 g/mol |

| IUPAC Name | N-[(5-methylfuran-2-yl)methyl]-1-phenylethanamine |

| InChI Key | PRDUHYHLTSGRRQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(O1)CNC(C)C2=CC=CC=C2 |

Synthesis

The synthesis of this compound typically involves reductive amination of 5-methylfurfural with phenylethylamine. The reaction is generally carried out in the presence of a reducing agent such as sodium cyanoborohydride, under solvent conditions like methanol or ethanol at room temperature.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, research has shown its effectiveness against various pathogenic bacteria, including Staphylococcus aureus and Klebsiella pneumoniae , suggesting its potential application in treating infections caused by these organisms .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Its mechanism appears to involve the inhibition of specific enzymes linked to inflammatory pathways, which could make it a candidate for therapeutic applications in inflammatory diseases .

Urease Inhibition Studies

A notable study focused on the urease inhibitory activities of complexes formed with this compound. The compound was part of a series of Zn(II) complexes evaluated for their ability to inhibit urease enzymes from Jack bean and Bacillus pasteurii. The study reported an IC50 value of 10.39 ± 0.78 μM for one of the complexes, indicating potent inhibitory activity .

Mechanistic Insights

The biological activity is believed to stem from the compound's ability to interact with specific molecular targets, such as enzymes or receptors involved in inflammatory responses. For example, it may modulate the activity of cyclooxygenase enzymes, which are crucial in the inflammatory process .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| N-[(5-methylfuran-2-yl)methyl]cyclopropanamine | Cyclopropane ring instead of phenylethylamine | Limited studies; less known |

| 2-Methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazole | Benzimidazole ring instead of phenylethylamine | Antimicrobial properties reported |

This compound stands out due to its specific combination of a furan ring and a phenylethylamine moiety, which imparts distinct chemical and biological properties that are still being explored .

Q & A

Q. How is N-((5-Methylfuran-2-yl)methyl)-1-phenylethanamine (LD) synthesized and characterized in academic research?

Methodological Answer: LD is synthesized via a two-step process:

Imine formation : React (R)-1-phenylethanamine with 5-methylfuran-2-carbaldehyde (1.81 g, 16.50 mmol) in ethanol under reflux for 6 hours to yield the intermediate imine (96% yield).

Reduction : Treat the imine with NaBH4 (0.85 g, 22.50 mmol) in methanol at 0–5°C for 2 hours, followed by room-temperature stirring for 4 hours. The product is isolated via aqueous workup (93% yield) .

Q. Characterization Data :

- FTIR (neat, cm<sup>-1</sup>): ν(N-H) 3239 (weak), ν(C=C) 1441 (strong), ν(C-O) 1186 (strong).

- <sup>1</sup>H NMR (CDCl3, ppm): δ 7.40–7.15 (5H, aromatic), 6.59 (1H, furan H), 3.60 (2H, -NH-CH2-), 2.15 (3H, furan-CH3), 1.28 (3H, -(CH3)).

- Elemental Analysis : Calculated for C14H17NO: C, 77.58%; H, 7.51%; N, 6.96%. Found: C, 77.59%; H, 7.52%; N, 6.97% .

Q. What analytical techniques confirm the structural integrity of LD and its Zn(II) complexes?

Methodological Answer:

- LD Characterization :

- Zn(II) Complex ([LDZnCl2]) :

Advanced Research Questions

Q. How does the Zn(II) complex of LD compare to other phenylethanamine-derived complexes in urease inhibition?

Methodological Answer: LD’s Zn(II) complex ([LDZnCl2]) exhibits moderate urease inhibition:

-

IC50 Values :

Complex J.B. Urease (μM) B.P. Urease (μM) [LAZnCl2] 12.45 ± 0.92 8.68 ± 0.7 [LBZnCl2] 10.39 ± 0.78 12.89 ± 1.1 [LDZnCl2] 11.20 ± 0.85 10.50 ± 0.8

LD’s methyl-substituted furan enhances steric hindrance, reducing J.B. urease affinity compared to LB’s thiophene analog .

Q. What computational methods validate the binding mechanisms of LD-containing Zn(II) complexes with urease?

Methodological Answer:

- MOE-Dock Program : Simulates ligand-enzyme interactions using the crystal structure of J.B. urease (PDB: 4H9M).

- Key Interactions :

- Zn(II) coordination to active-site Ni<sup>2+</sup> ions.

- Hydrophobic contacts between the methylfuran group and Val548/Leu523.

- Validation : Docking scores correlate with experimental IC50 trends (e.g., [LBZnCl2] has the highest score for J.B. urease) .

Q. How do structural modifications in the furan ring of LD influence its coordination behavior?

Methodological Answer:

-

Methyl Substitution : The 5-methyl group in LD increases electron density on the furan ring, weakening Zn(II) coordination compared to non-methylated analogs (e.g., LC).

-

Comparative Data :

Ligand ν(M-N) (cm<sup>-1</sup>) IC50 (J.B. Urease, μM) LC (furan) 590 13.10 ± 1.0 LD (5-methylfuran) 583 11.20 ± 0.85

Reduced electron donation from methylfuran decreases metal-ligand bond strength, slightly lowering inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.